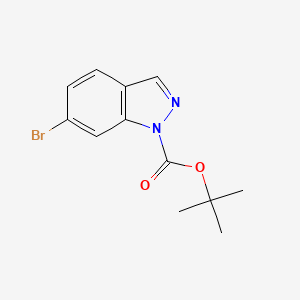
(E)-Crotonic Acid Methyl-d3 Ester
概要
説明
(E)-Crotonic Acid Methyl-d3 Ester is a deuterated organic compound, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic properties, which can be useful in tracing and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (E)-but-2-enoate typically involves the deuteration of methylarenes. One efficient method is the transition metal-free α-trideuteration of methylarenes using inexpensive bases like sodium hydroxide or potassium tert-butoxide in DMSO-d6 solvent . This method allows for the selective introduction of a trideuteriomethyl group to aromatics.
Industrial Production Methods
Industrial production methods for trideuteriomethyl (E)-but-2-enoate are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
(E)-Crotonic Acid Methyl-d3 Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trideuteriomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(E)-Crotonic Acid Methyl-d3 Ester has several applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the development of stable isotopic labels for various industrial processes.
作用機序
The mechanism of action of trideuteriomethyl (E)-but-2-enoate involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways due to the isotope effect, which can be leveraged to study detailed mechanistic aspects of chemical and biological processes.
類似化合物との比較
Similar Compounds
Trideuteriomethylbenzene: Another deuterated compound used in similar applications.
Deuterated Ethyl Acetate: Used as a solvent and tracer in various studies.
Deuterated Methanol: Commonly used in NMR spectroscopy and as a solvent in deuterium exchange reactions.
Uniqueness
(E)-Crotonic Acid Methyl-d3 Ester is unique due to its specific structure and the presence of the trideuteriomethyl group, which provides distinct isotopic properties. This makes it particularly useful in studies requiring precise isotopic labeling and tracing.
特性
IUPAC Name |
trideuteriomethyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVVUJPXSBQTRZ-MPEUKODPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)
![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/new.no-structure.jpg)



![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)


![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)

